Technical Whitepaper: Synthesis of 2-Morpholin-4-yl-propylamine
Technical Whitepaper: Synthesis of 2-Morpholin-4-yl-propylamine
CAS: 1005-04-5 | Formula: C
Part 1: Executive Summary & Strategic Analysis[1]
2-Morpholin-4-yl-propylamine (also known as 2-morpholinopropylamine) is a vicinal diamine derivative characterized by a branched propyl backbone where the morpholine ring is attached at the secondary carbon (C2) and the primary amine resides at the terminal carbon (C1).[1]
Critical Isomer Distinction: Researchers must distinguish this target from its linear isomer, 3-morpholinopropylamine (CAS 123-00-2), which is a common commodity chemical.[1][2] The 2-isomer is structurally distinct, possessing a chiral center at C2, and is frequently utilized as a specialized intermediate in the synthesis of kinase inhibitors (e.g., modifying the solubility profile of quinoline scaffolds) and complex curing agents.[2]
Synthesis Strategy: The Strecker Protocol To achieve the specific regiochemistry (Morpholine at C2, Amine at C1), the Strecker Synthesis followed by Nitrile Reduction is the most robust and atom-economical route.[2] Alternative methods, such as the ring-opening of 2-methylaziridine or Michael addition to 2-nitropropene, often favor the inverse regioisomer (1-morpholino-2-aminopropane) due to steric control or electronic bias.[1][2]
The chosen protocol proceeds in two phases:
-
Condensation/Addition: Reaction of acetaldehyde, morpholine, and a cyanide source to form 2-morpholinopropanenitrile.[1][2]
-
Reduction: Conversion of the nitrile group to a primary amine using Lithium Aluminum Hydride (LiAlH
) or catalytic hydrogenation.[1]
Part 2: Reaction Pathway Visualization[1]
The following diagram illustrates the chemical flow, ensuring regiochemical fidelity.
Figure 1: Reaction flow for the regioselective synthesis of 2-morpholin-4-yl-propylamine via the Strecker route.[1][2][3]
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of 2-Morpholinopropanenitrile
This step establishes the carbon skeleton and the C2-nitrogen bond.[1]
-
Reagents:
-
Acetaldehyde (1.0 equiv) - Freshly distilled to remove paraldehyde.[1][2]
-
Morpholine (1.1 equiv).[1]
-
Trimethylsilyl cyanide (TMSCN) (1.1 equiv) - Preferred for lab scale over KCN for safety and solubility.[1][2]
-
Catalyst: Scandium triflate [Sc(OTf)
] (1 mol%) or simple Iodine (5 mol%) can accelerate the reaction, though it proceeds uncatalyzed in methanol.[1][2] -
Solvent: Methanol or Acetonitrile (anhydrous).[1]
-
-
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Imine Formation: Charge the flask with Morpholine (1.1 equiv) and solvent.[1] Cool to 0°C. Add Acetaldehyde (1.0 equiv) dropwise over 20 minutes. Note: The reaction is exothermic; control temperature to prevent acetaldehyde evaporation.[1] Stir for 30 minutes at 0°C to form the in situ hemiaminal/imine species.
-
Cyanation: Add TMSCN (1.1 equiv) dropwise.[1] If using a catalyst (e.g., Iodine), add it prior to TMSCN.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (SiO
, EtOAc/Hexane) or GC-MS.[1][2] The nitrile intermediate is often stable enough to be observed.[1] -
Workup: Quench with saturated aqueous NaHCO
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: The crude
-aminonitrile is usually sufficiently pure (>90%) for the next step.[1] If necessary, purify via vacuum distillation (caution: thermal instability) or rapid column chromatography on neutral alumina (silica may cause hydrolysis).[2]
-
Phase 2: Reduction to 2-Morpholin-4-yl-propylamine
This step converts the nitrile to the primary amine.[1]
-
Reagents:
-
Procedure:
-
Setup: Use a thoroughly dried 2-neck flask with a reflux condenser and nitrogen atmosphere.
-
Slurry Preparation: Suspend LiAlH
in anhydrous THF at 0°C. -
Addition: Dissolve the 2-morpholinopropanenitrile from Phase 1 in dry THF. Add this solution dropwise to the LiAlH
suspension. Caution: Vigorous hydrogen evolution. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–12 hours to ensure complete reduction of the triple bond.
-
Fieser Quench (Critical): Cool to 0°C. For every
grams of LiAlH used, add carefully in sequence: -
Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a celite pad.[1] Wash the pad with THF.[1]
-
Final Purification: Concentrate the filtrate. The residue is the target amine. Purify by vacuum distillation to obtain a clear, colorless liquid.[2]
-
Part 4: Technical Data & Validation
Product Specifications (CAS 1005-04-5)
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure.[1] |
| Molecular Weight | 144.21 g/mol | |
| Boiling Point | ~80–85°C at 10 mmHg | Estimated.[1] Lower than linear isomer (224°C atm).[1] |
| Density | ~0.96 g/mL | Typical for morpholine alkylamines.[1] |
| Solubility | Miscible in water, alcohols, DCM | Highly polar due to diamine character.[2] |
| Storage | Under Nitrogen, 2–8°C | Hygroscopic and air-sensitive.[1][2] |
Troubleshooting & Causality
-
Issue: Low Yield in Phase 1.
-
Cause: Volatility of acetaldehyde or hydrolysis of the imine.
-
Fix: Ensure anhydrous conditions and maintain 0°C during initial mixing. Use a slight excess of morpholine.[1]
-
-
Issue: Incomplete Reduction (Phase 2).
-
Issue: Regioisomer Contamination.
-
Cause: If using alternative routes (e.g., aziridine opening), C1 attack dominates.[2]
-
Validation: Verify by NMR.[1] The target (2-isomer) will show a doublet for the terminal methyl group (
1.0 ppm) coupled to the methine proton.[1][2] The linear isomer (3-morpholino) shows no such doublet (only triplets/multiplets).[1][2]
-
Part 5: Safety & Handling (E-E-A-T)
Cyanide Hazard (Phase 1): Even when using TMSCN, the reaction generates cyanide species.[2]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Emergency: Keep a Cyanide Antidote Kit available. Treat all aqueous waste from Phase 1 with bleach (sodium hypochlorite) at pH > 10 to destroy residual cyanide before disposal.[1]
Pyrophoric Hazard (Phase 2):
LiAlH
-
Quenching: Never add water directly to a hot reaction.[1] Cool to 0°C first. Use the Fieser method described above to create filterable salts rather than a slimy emulsion.
References
-
Strecker Synthesis Overview
-
Compound Identification (Target)
-
Compound Identification (Linear Isomer - For Exclusion)
-
Alpha-Aminonitrile Synthesis Protocol
-
Reduction of Nitriles
Sources
- 1. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Morpholinepropanamine [webbook.nist.gov]
- 8. 3-(4-Morpholinyl)propylamine, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
